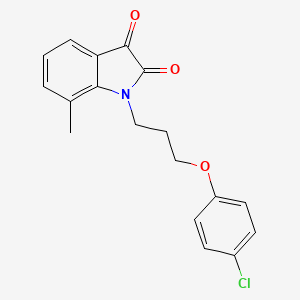
1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione is a chemical compound that belongs to the class of indolinone derivatives. It has been studied for its potential use in various scientific research applications due to its interesting pharmacological properties.
Scientific Research Applications
Synthesis and Structural Analysis
A study by Evecen et al. (2016) focused on the synthesis and characterization of a similar isoindoline compound, analyzing its molecular structure, vibrational frequencies, and electronic absorption spectra. This research highlights the compound's potential as a nonlinear optical material (Evecen et al., 2016).
Another related compound was synthesized and characterized by Dioukhane et al. (2021), where they used 1D and 2D NMR spectroscopy to confirm its structure. This research contributes to understanding the molecular configurations of similar compounds (Dioukhane et al., 2021).
Biomedical Applications
- Andrade-Jorge et al. (2018) evaluated a similar dioxoisoindoline derivative as an acetylcholinesterase (AChE) inhibitor, a key enzyme in Alzheimer’s disease. This compound demonstrated competitive inhibition on AChE, suggesting potential therapeutic applications (Andrade-Jorge et al., 2018).
Materials Science
- Shabani et al. (2021) explored the use of 2-aminoisoindoline-1,3-dione functionalized nanoparticles for synthesizing 4H-pyrans. This study highlights the environmental friendliness and efficiency of this approach in organic synthesis (Shabani et al., 2021).
Nonlinear Optical Properties
- Research by Mallakpour and Butler (1985) investigated the reactivity of a similar compound, emphasizing its potential in producing materials with significant nonlinear optical properties (Mallakpour & Butler, 1985).
properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-12-4-2-5-15-16(12)20(18(22)17(15)21)10-3-11-23-14-8-6-13(19)7-9-14/h2,4-9H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKMOCRMPLKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

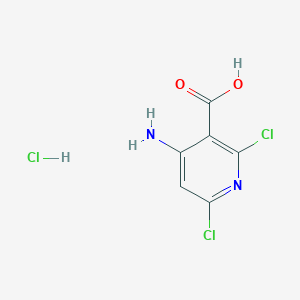
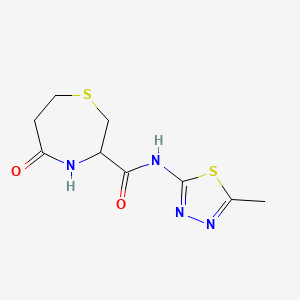
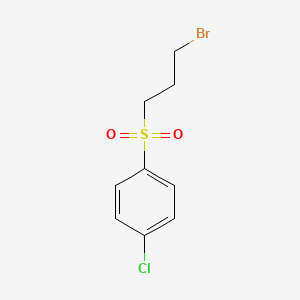
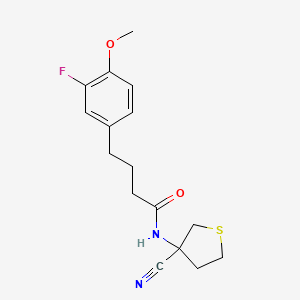
![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)
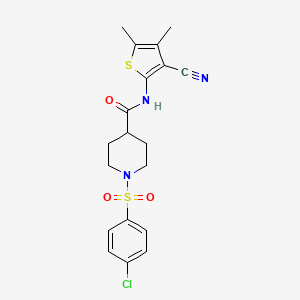
![5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2737928.png)


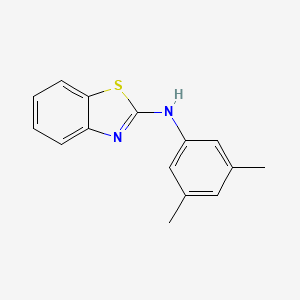
![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)


